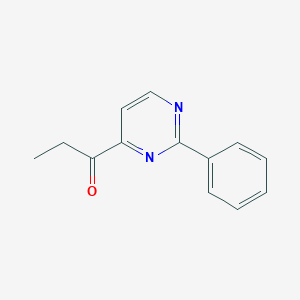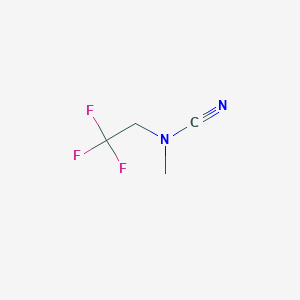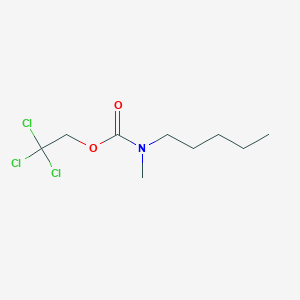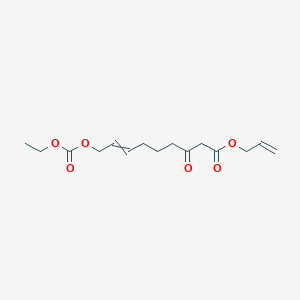
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol typically involves the introduction of fluorine atoms into an organic backbone. One common method is the nucleophilic substitution reaction where a precursor compound is reacted with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of fluorination. Advanced purification techniques, such as distillation and chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol involves its interaction with molecular targets through its fluorinated and phenylsulfanyl groups. These interactions can affect the compound’s solubility, reactivity, and binding affinity to various substrates. The pathways involved may include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol is unique due to the presence of both fluorinated and phenylsulfanyl groups, which impart distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
89807-96-5 |
|---|---|
分子式 |
C14H9F13OS |
分子量 |
472.27 g/mol |
IUPAC 名称 |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-phenylsulfanyloctan-2-ol |
InChI |
InChI=1S/C14H9F13OS/c15-9(16,8(28)6-29-7-4-2-1-3-5-7)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-5,8,28H,6H2 |
InChI 键 |
PIMFOKHDBQNFLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)

![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)



![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)


![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)
![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)

![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
